molecular formula C13H8ClN3OS B2929062 7-chloro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422526-54-3

7-chloro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2929062
CAS RN: 422526-54-3
M. Wt: 289.74
InChI Key: ZINFIYKNNOAEHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a nucleophilic substitution reaction . For instance, 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide was prepared by a nucleophilic substitution reaction involving 4,7-dichloroquinoline and thiosemicarbazide . The reactions were achieved in ethanol under reflux in an ultrasonic bath, for 30 min at 90°C .

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

The compound has been a focus in the synthesis of novel quinazolin-4-one derivatives with observed anti-inflammatory activity. A study by Ashok Kumar and C. S. Rajput (2009) detailed the synthesis of various quinazolin-4-one derivatives, including structures similar to 7-chloro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one, which exhibited varying degrees of anti-inflammatory activity in experimental models. These compounds were synthesized aiming to explore their potential as anti-inflammatory agents, showing promising results with some compounds exhibiting significant inhibition of oedema, a common inflammation marker (Kumar & Rajput, 2009).

Antimicrobial and Antitumor Activity

Research by Nadia A. Abdelriheem et al. (2015) into pyridine and quinazoline derivatives, including the synthesis of compounds related to 7-chloro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one, revealed their potential for antimicrobial and antitumor activities. These studies focus on the structural modification of quinazoline derivatives to explore their biological activity against various pathogens and cancer cell lines, demonstrating the versatility of these compounds in medicinal chemistry (Abdelriheem et al., 2015).

Cytotoxic and Antiproliferative Effects

Another area of research involves the evaluation of quinazoline derivatives for their cytotoxic and antiproliferative effects on human cancer cell lines. A study conducted by Şeyma Cankara Pirol et al. (2014) synthesized novel quinazoline derivatives and assessed their antiproliferative activities against various human cancer cell lines, including liver, breast, and colon carcinoma cells. The study found that certain derivatives, notably those with modifications similar to 7-chloro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one, exhibited potent cytotoxic activity, suggesting their potential use in cancer treatment strategies (Pirol et al., 2014).

Anti-Mycobacterium Tuberculosis Properties

Kabelo B. Dilebo et al. (2021) explored the anti-Mycobacterium tuberculosis (Mtb) properties of quinazoline derivatives. Their study synthesized a series of compounds and tested them for their efficacy against the Mtb H37Rv strain, finding some derivatives to display promising MIC90 values. This research highlights the potential of quinazoline derivatives, including those structurally similar to 7-chloro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one, in the development of new treatments for tuberculosis (Dilebo et al., 2021).

properties

IUPAC Name

7-chloro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3OS/c14-8-3-4-10-11(6-8)16-13(19)17(12(10)18)9-2-1-5-15-7-9/h1-7H,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINFIYKNNOAEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24823673
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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